molecular formula C17H15FN4O3 B2818700 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-methoxybenzamide CAS No. 1903307-88-9

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-methoxybenzamide

Cat. No. B2818700
CAS RN: 1903307-88-9
M. Wt: 342.33
InChI Key: OTKMCBDJRGBUMB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a 1,2,3-triazine ring, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar 1,2,3-triazine compounds often involves reactions such as the Hoffmann-type rearrangement . Other methods include the reaction of 5-bromo-1,2,3-triazines to provide 5-aryloxy-1,2,3-triazines .


Molecular Structure Analysis

The molecular structure of this compound likely involves a 1,2,3-triazine core, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms. This core is likely functionalized with various groups including a fluoro group, an oxo group, an ethyl group, and a methoxybenzamide group .

Scientific Research Applications

Synthesis and Biological Applications

  • Antibacterial Agents : A study synthesized new fluorine-containing triazinones, which have potential as antibacterial agents. These compounds, including variations of the core structure of the chemical compound , showed promising activity in antibacterial applications (Holla, Bhat, & Shetty, 2003).

  • Photodegradation Studies : Research on the photodegradation of Azinphos-ethyl, a related compound, in different solutions led to the isolation of various photoproducts, including 3,4-dihydro-4-oxo-benzo[d][1,2,3]triazine. This study contributes to understanding the environmental behavior and degradation pathways of related chemicals (Abdou, Sidky, & Wamhoff, 1987).

  • Receptor Ligand Studies : In another study, structural modifications of a similar compound, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, were explored to understand its binding profile at various receptors, including dopamine and serotonin receptors. This research aids in the development of receptor-targeted drugs (Perrone et al., 2000).

  • Synthesis Methods : A study detailed the use of Diethylaminosulfur Trifluoride in synthesizing a neuroleptic fluorinated benzamide compound, demonstrating an efficient synthesis method for such compounds (Mukherjee, 1990).

  • Radiolabeling for PET Imaging : Research was conducted on the design, synthesis, and evaluation of related D(4) dopamine receptor ligands for potential use in PET imaging, highlighting the compound's applicability in neuroimaging (Lacivita et al., 2010).

  • Dopamine Receptor Density Determination : A potent and selective dopamine D(4) receptor ligand, similar to the compound , was used as a probe for determining the dopamine D(4) receptor density in rat striatum, contributing to neurological research (Colabufo et al., 2001).

  • Antagonist Study for Serotonergic Neurotransmission : The compound was used in a study of serotonergic neurotransmission, showing its potential in understanding serotonin receptor functions (Plenevaux et al., 2000).

Future Directions

While specific future directions for this compound are not known, similar compounds have been investigated for their potential as new anti-Alzheimer agents . Other research has focused on the development of novel energetic materials .

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

The compound interacts with both AChE and BuChE, exhibiting inhibitory activity . It has been found to inhibit AChE in a mixed-type inhibition mode The compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .

Result of Action

The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels. This can have various effects at the molecular and cellular levels, including enhanced neurotransmission. In the context of Alzheimer’s disease, this could potentially lead to improvements in cognitive function .

properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3/c1-25-15-5-3-2-4-12(15)16(23)19-8-9-22-17(24)13-10-11(18)6-7-14(13)20-21-22/h2-7,10H,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKMCBDJRGBUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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